

Structural Dynamics and the "Privileged Scaffold" Hypothesis

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Compound of Interest

Compound Name: 6-Bromo-5-methyl-
[1,2,4]triazolo[4,3-a]pyridine

CAS No.: 1427413-92-0

Cat. No.: B6306277

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The pharmacological utility of the triazolopyridine core stems from its structural and electronic mimicry of purine bases, which facilitates precise

-stacking interactions within the ATP-binding pockets of various target enzymes[1].

The strategic placement of a bromine atom at the 6-position introduces two critical advantages:

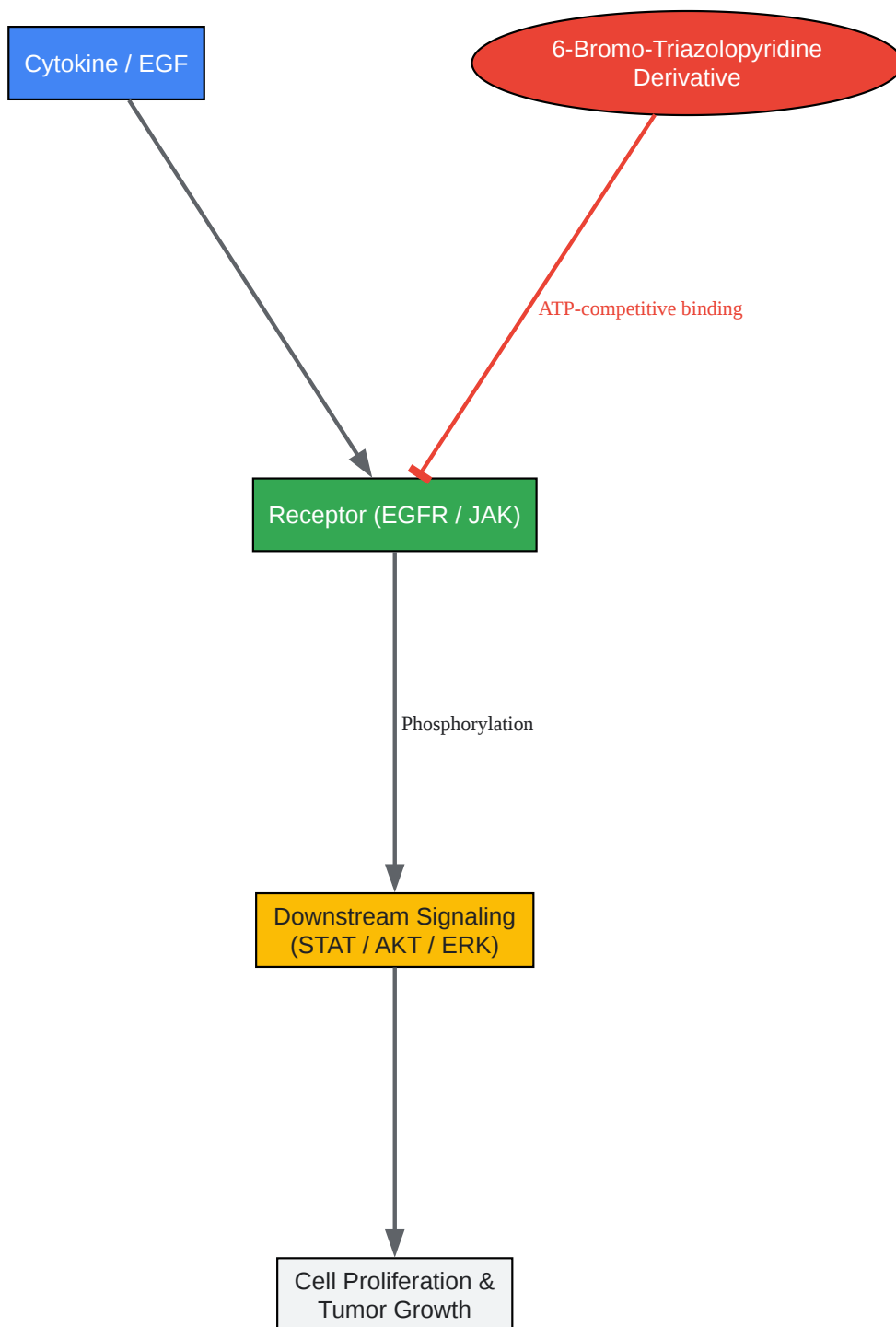
- **Electronic and Steric Modulation:** The electronegative bromine atom alters the electron density of the bicyclic core and increases the overall lipophilicity (LogP) of the molecule. This enhances binding affinity within deep, hydrophobic enzymatic pockets.
- **Synthetic Versatility:** While the triazolopyridine core provides the biological anchor, the 6-bromo substituent acts as a highly reactive handle for late-stage functionalization. It is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing medicinal chemists to rapidly elaborate the scaffold into complex bioactive molecules like Type I c-Met inhibitors[1].

Primary Biological Targets and Mechanisms of Action

Kinase Inhibition (Oncology) Dysregulation of kinase signaling is a hallmark of numerous malignancies. 6-Bromo-triazolopyridine derivatives, such as 6-bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine, are pivotal in synthesizing inhibitors that target the ATP-binding site of kinases like c-Met and Epidermal Growth Factor Receptor (EGFR)[1][2]. By competitively binding to the hinge region, these derivatives block the phosphorylation of downstream effectors (e.g., AKT, ERK), thereby inducing cell cycle arrest and apoptosis in cancer cells[2].

Epigenetic Modulation (Dual JAK/HDAC Inhibition) Recent advancements have successfully merged the triazolopyridine pharmacophore with hydroxamic acid groups to create dual inhibitors targeting both Janus Kinase (JAK) and Histone Deacetylase (HDAC). These derivatives exhibit submicromolar antiproliferative activity against breast cancer (MDA-MB-231) and multiple myeloma (RPMI-8226) cell lines by simultaneously disrupting cytokine-mediated signaling and epigenetic regulation[3].

Antimicrobial Activity Beyond oncology, the 6-bromo-[1,2,4]triazolo[1,5-a]pyridine scaffold has been conjugated with oxazolidinones to combat multidrug-resistant bacteria. These derivatives demonstrate exceptional in vitro antibacterial activity against methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus faecalis* (VRE) by inhibiting bacterial protein synthesis, offering a promising alternative to linezolid[4].



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Mechanism of action: 6-bromo-triazolopyridines inhibiting kinase-mediated signaling pathways.

Quantitative Biological Activity

The following table synthesizes the quantitative biological efficacy of key 6-bromo-triazolopyridine derivatives across different therapeutic areas, allowing for rapid comparative analysis.

| Compound Class / Derivative | Primary Target(s) | Biological Activity (IC50 / MIC) | Mechanism of Action |
|---|----------------------------|----------------------------------|--|
| Triazolopyridine-Hydroxamic Acid (Compound 19) | JAK1 / HDAC6 | 146 nM / 8.75 nM | Dual Kinase and Epigenetic Inhibition[3] |
| Triazolopyridine-Hydroxamic Acid (Compound 19) | MDA-MB-231 (Breast Cancer) | Submicromolar (IC50) | Apoptosis induction via JAK-STAT blockade[3] |
| Oxazolidinone-Triazolopyridine (Compounds 18, 23) | MRSA / VRE | 2 g/mL (MIC) | Ribosomal protein synthesis inhibition[4] |
| Pyrazolo-triazolopyrimidine (Compound 1) | EGFR / HCC1937 Cells | 7 - 11 M (IC50) | ATP-competitive EGFR/AKT pathway inhibition[2] |

Experimental Workflows and Methodologies

To translate these scaffolds into viable drug candidates, rigorous and reproducible methodologies are required. The following protocols are designed as self-validating systems, ensuring that every step provides intrinsic feedback on its success.

Protocol 1: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling This protocol details the substitution of the 6-bromo position to generate diverse libraries for biological screening.

- **Reagent Loading:** Charge a Schlenk flask with 6-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and

(0.05 eq).

- Causality: The bidentate dppf ligand is specifically chosen because its wide bite angle facilitates the crucial reductive elimination step, while preventing premature catalyst precipitation (palladium black formation)[1].
- Solvent and Base Addition: Add a degassed mixture of 1,4-dioxane and aqueous

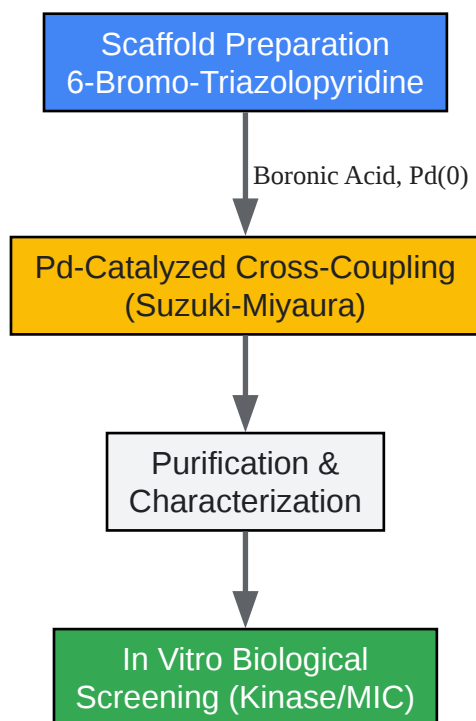
(2.0 eq).

- Causality: The biphasic system ensures the base efficiently coordinates with the boronic acid to form a reactive, electron-rich boronate complex, which is mandatory to accelerate the transmetalation step.
- Degassing (Critical Step): Sparge the solution with Argon for 15 minutes.
 - Causality & Self-Validation: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state. A successful, oxygen-free initiation is self-validated by a distinct color shift from red-orange to a deep, homogeneous dark red upon heating, indicating active catalyst turnover[1].
- Reaction & Isolation: Seal and heat to 90°C for 8–12 hours. Monitor conversion via LC-MS. Upon completion, filter through a Celite pad to trap insoluble palladium residues, followed by standard aqueous workup and silica gel chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET) Cellular toxicity must be correlated with direct target engagement. This protocol describes an isolated enzyme assay for evaluating kinase inhibition.

- Compound Preparation: Prepare a 10-point dilution series of the triazolopyridine derivative in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is 1%.
 - Causality: Exceeding 1% DMSO can induce localized solvent-driven denaturation of the kinase, leading to false-positive inhibition readouts.

- Enzyme-Substrate Incubation: Mix the inhibitor with recombinant kinase (e.g., JAK1 or c-Met) and a fluorescently labeled peptide substrate in assay buffer containing and Dithiothreitol (DTT).
 - Causality: DTT is essential to maintain the catalytic cysteine residues in a reduced state, preventing oxidative cross-linking that would artificially lower enzyme activity.
- Reaction Initiation: Add ATP at a concentration exactly equal to its established value for the specific kinase.
 - Causality: Running the assay at the of ATP ensures the system is highly sensitive to competitive inhibitors (like triazolopyridines) that target the hinge region. If ATP concentration is too high, the inhibitor will be outcompeted, yielding artificially high IC₅₀ values.
- Detection & Self-Validation: Stop the reaction and add a Terbium-labeled anti-phospho antibody.
 - Causality & Self-Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it introduces a time delay before measurement. This allows transient background auto-fluorescence (often caused by the aromatic triazolopyridine compounds themselves) to decay, ensuring that the measured signal is exclusively derived from the specific enzymatic phosphorylation event.



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Step-by-step experimental workflow for the synthesis and biological screening of derivatives.

References

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